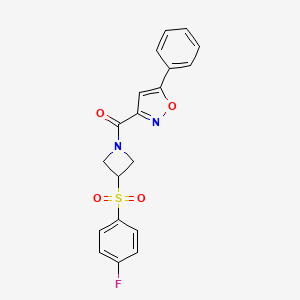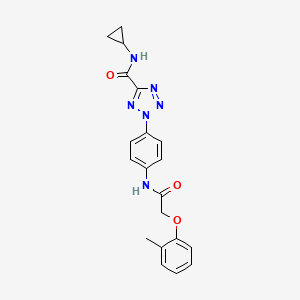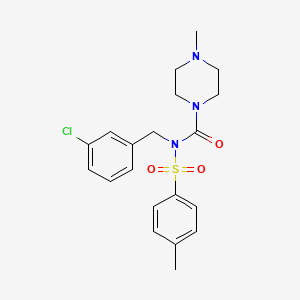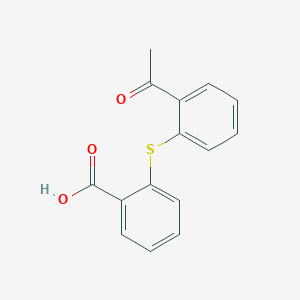
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The chemical compound has been a subject of interest due to its intricate structure and potential biological and pharmacological properties. For instance, the synthesis of substituted azetidinones, which are chemically related to the compound, has been explored due to their biological and pharmacological potencies. Specifically, sulfonamide rings and their derivatives, akin to parts of the compound's structure, are essential in several naturally occurring alkaloids, indicating the significance of these structures in medicinal chemistry (Jagannadham et al., 2019). Furthermore, the study of fluorophenyl-related structures and their synthesis has been detailed, demonstrating the importance of these components in creating structurally diverse and potentially pharmacologically active molecules (Woydziak et al., 2012).
Material Science and Proton Exchange Membranes
The compound's structural components, such as sulfonated poly(ether ether ketone) containing pendant carboxyl groups, are instrumental in material science, particularly in the development of proton exchange membranes for fuel cells. The balance between sulfonation degree and material properties like ion-exchange capacity, water uptake, and proton conductivity is crucial for their application in direct methanol fuel cells (Li et al., 2009). Similarly, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have shown promising properties as polyelectrolyte membrane materials, with high proton conductivity being a significant feature (Kim et al., 2008).
Biological Activities and Applications
The structural elements of the compound are found in molecules exhibiting various biological activities. For instance, N-phenylpyrazolyl aryl methanone derivatives, containing the arylsulfonyl moiety, have shown favorable herbicidal and insecticidal activities (Wang et al., 2015). Additionally, bromophenol derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme crucial in pH regulation, indicating the potential medicinal significance of these structures (Akbaba et al., 2013).
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-6-8-15(9-7-14)27(24,25)16-11-22(12-16)19(23)17-10-18(26-21-17)13-4-2-1-3-5-13/h1-10,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIJVLMLJDYXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2643856.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2643857.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2643859.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide](/img/structure/B2643861.png)
![1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one](/img/structure/B2643862.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)



![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)
![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)